2-[(2-amino-1,3-benzothiazol-6-yl)oxy]-N,N,N-trimethylethanaminium
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Overview
Description
2-[(2-amino-1,3-benzothiazol-6-yl)oxy]-N,N,N-trimethylethanaminium is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-1,3-benzothiazol-6-yl)oxy]-N,N,N-trimethylethanaminium typically involves the reaction of 2-amino-1,3-benzothiazole with trimethylamine and an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-amino-1,3-benzothiazole, trimethylamine, and an alkylating agent.
Reaction Conditions: Solvent (ethanol or methanol), heating (typically around 60-80°C).
Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction is monitored until completion, and the product is isolated through filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-1,3-benzothiazol-6-yl)oxy]-N,N,N-trimethylethanaminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the trimethylammonium group.
Scientific Research Applications
2-[(2-amino-1,3-benzothiazol-6-yl)oxy]-N,N,N-trimethylethanaminium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-amino-1,3-benzothiazol-6-yl)oxy]-N,N,N-trimethylethanaminium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3-benzothiazole: A precursor to the compound, known for its biological activity.
2-[(2-amino-1,3-benzothiazol-6-yl)oxy]acetic acid: Another derivative with similar structural features.
2-amino-6-methylbenzothiazole: A related compound with a methyl group substitution.
Uniqueness
2-[(2-amino-1,3-benzothiazol-6-yl)oxy]-N,N,N-trimethylethanaminium stands out due to its trimethylammonium group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for a wide range of applications. Additionally, the presence of the benzothiazole ring contributes to its stability and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H18N3OS+ |
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Molecular Weight |
252.36 g/mol |
IUPAC Name |
2-[(2-amino-1,3-benzothiazol-6-yl)oxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C12H18N3OS/c1-15(2,3)6-7-16-9-4-5-10-11(8-9)17-12(13)14-10/h4-5,8H,6-7H2,1-3H3,(H2,13,14)/q+1 |
InChI Key |
CFEFONLCNPKRCE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
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